An In-depth Technical Guide to 2-Iodo-4,6-dimethylpyrimidine (CAS Number 16879-40-6)
An In-depth Technical Guide to 2-Iodo-4,6-dimethylpyrimidine (CAS Number 16879-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4,6-dimethylpyrimidine is a halogenated heterocyclic compound that has emerged as a versatile building block in synthetic organic chemistry. Its unique electronic properties and steric configuration make it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the field of drug discovery and development. The strategic placement of the iodo group at the 2-position, combined with the methyl groups at the 4- and 6-positions, offers a unique platform for selective chemical modifications, particularly in cross-coupling reactions.
Chemical and Physical Properties
2-Iodo-4,6-dimethylpyrimidine is typically a pale yellow to brown solid that is soluble in a range of organic solvents. The presence of the electron-withdrawing pyrimidine ring and the bulky methyl groups influence its reactivity and physical characteristics.
| Property | Value | Source |
| CAS Number | 16879-40-6 | [1] |
| Molecular Formula | C₆H₇IN₂ | [1] |
| Molecular Weight | 234.04 g/mol | [2] |
| Purity | >96% | , [3][4] |
| Appearance | Pale yellow to brown solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
The crystal structure of 2-Iodo-4,6-dimethylpyrimidine has been determined by X-ray diffraction. The non-hydrogen atoms of the molecule are located on a crystallographic mirror plane.[2] In the crystal structure, short intermolecular I···N contacts are observed, which are shorter than the sum of the van der Waals radii, indicating a degree of intermolecular interaction. Additionally, intermolecular π–π stacking interactions are present between the pyrimidine rings of adjacent molecules.[5]
Synthesis of 2-Iodo-4,6-dimethylpyrimidine
The preparation of 2-Iodo-4,6-dimethylpyrimidine is well-established in the scientific literature, with the method originally described by Kosolapoff & Roy in 1961 being a key reference.[2][5] The synthesis typically proceeds from the more readily available 2-chloro-4,6-dimethylpyrimidine.
The general synthetic approach involves a nucleophilic substitution reaction where the chloro group at the 2-position of the pyrimidine ring is displaced by an iodo group. This transformation is a variation of the Finkelstein reaction.
Caption: General synthetic scheme for 2-Iodo-4,6-dimethylpyrimidine.
Detailed Synthetic Protocol (Adapted from Halogen Exchange Principles)
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4,6-dimethylpyrimidine in a minimal amount of anhydrous acetone.
-
Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated sodium chloride can be removed by filtration.
-
The acetone is then removed from the filtrate under reduced pressure.
-
The resulting crude product is dissolved in a suitable organic solvent, such as dichloromethane, and washed with water to remove any remaining inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The final product, 2-Iodo-4,6-dimethylpyrimidine, can be further purified by recrystallization from a solvent system like dichloromethane-petroleum ether to yield colorless crystals.[2][5]
Reactivity and Utility in Cross-Coupling Reactions
The carbon-iodine bond in 2-Iodo-4,6-dimethylpyrimidine is the key to its synthetic utility. The iodo group is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of 2-substituted-4,6-dimethylpyrimidines.[2][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 2-Iodo-4,6-dimethylpyrimidine readily participates in this reaction with a variety of aryl and heteroaryl boronic acids or their esters. This reaction is particularly useful in drug discovery for creating biaryl structures, which are common motifs in biologically active molecules.
Caption: Suzuki-Miyaura coupling of 2-Iodo-4,6-dimethylpyrimidine.
Exemplary Protocol for Microwave-Assisted Suzuki-Miyaura Coupling:
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of halogenated pyrimidines.[6]
Materials:
-
2-Iodo-4,6-dimethylpyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Degassed 1,4-dioxane and water (2:1 v/v, 6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2-Iodo-4,6-dimethylpyrimidine, the desired arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4,6-dimethylpyrimidine.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] 2-Iodo-4,6-dimethylpyrimidine is an excellent substrate for this reaction, allowing for the introduction of various alkynyl moieties at the 2-position of the pyrimidine ring. This is a valuable transformation for the synthesis of compounds with extended π-systems and for the construction of precursors to more complex heterocyclic systems.
Caption: Sonogashira coupling of 2-Iodo-4,6-dimethylpyrimidine.
General Protocol for Sonogashira Coupling:
This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[7][8]
Materials:
-
2-Iodo-4,6-dimethylpyrimidine (1 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base (e.g., triethylamine or K₂CO₃)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the base.
-
Add the solvent, followed by 2-Iodo-4,6-dimethylpyrimidine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[9][10] In particular, substituted pyrimidines are well-represented as kinase inhibitors, a major class of anticancer agents.[11][12][13][14] 2-Iodo-4,6-dimethylpyrimidine serves as a key intermediate for the synthesis of libraries of 2-substituted pyrimidines, which can be screened for biological activity against various targets.
The ability to introduce a wide range of substituents at the 2-position via cross-coupling reactions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and selectivity for a particular biological target. For example, the synthesis of various 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors highlights the importance of this scaffold in developing targeted cancer therapies.[11] While a specific marketed drug has not been identified as being directly synthesized from 2-Iodo-4,6-dimethylpyrimidine in the conducted search, its utility as a building block for creating libraries of potential kinase inhibitors is a key application in the drug discovery process.
Spectroscopic Data
While a dedicated public spectrum for 2-Iodo-4,6-dimethylpyrimidine was not found in the search, the expected spectroscopic features can be inferred from the analysis of closely related compounds.
¹H NMR:
-
Methyl Protons (CH₃): A singlet in the region of δ 2.0-2.5 ppm.
-
Pyrimidine Ring Proton (H-5): A singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the pyrimidine ring and the iodo substituent.
¹³C NMR:
-
Methyl Carbons (CH₃): A signal in the aliphatic region.
-
Pyrimidine Ring Carbons (C-4, C-6): Signals in the aromatic region, attached to the methyl groups.
-
Pyrimidine Ring Carbon (C-5): A signal for the CH carbon in the aromatic region.
-
Pyrimidine Ring Carbon (C-2): A signal significantly downfield due to the attachment of the iodine atom.
Mass Spectrometry (Electron Ionization):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 234. A characteristic fragmentation pattern would involve the loss of the iodine atom (m/z 127), leading to a fragment at m/z 107.[15] Further fragmentation of the dimethylpyrimidine cation would also be observed.
Safety and Handling
2-Iodo-4,6-dimethylpyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Iodo-4,6-dimethylpyrimidine, with its strategic placement of a reactive iodo group, is a highly valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, provides a straightforward route to a diverse range of 2-substituted pyrimidines. This reactivity makes it an important tool for researchers in medicinal chemistry and drug discovery, enabling the synthesis of compound libraries for the identification of new therapeutic agents, especially in the area of kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively utilize this key building block in their research endeavors.
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